molecular formula C20H18N4O3 B2723077 N-(2-methoxyphenyl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide CAS No. 923139-69-9

N-(2-methoxyphenyl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide

Cat. No.: B2723077
CAS No.: 923139-69-9
M. Wt: 362.389
InChI Key: RQFFOMOOJGRLKU-UHFFFAOYSA-N
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Description

This compound features a 2-methoxyphenyl acetamide core linked to a 1H-indole moiety substituted with a 5-methyl-1,3,4-oxadiazole ring. Its structure combines pharmacologically relevant motifs: the indole scaffold is associated with receptor-binding properties, the 1,3,4-oxadiazole ring enhances metabolic stability and hydrogen-bonding capacity, and the 2-methoxyphenyl group modulates lipophilicity and bioavailability.

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3/c1-13-22-23-20(27-13)17-11-14-7-3-5-9-16(14)24(17)12-19(25)21-15-8-4-6-10-18(15)26-2/h3-11H,12H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQFFOMOOJGRLKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Oxadiazole Ring: The oxadiazole ring can be synthesized via cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Coupling Reactions: The final step involves coupling the indole and oxadiazole moieties with the acetamide group, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) under mild conditions.

Industrial Production Methods

Industrial production of such compounds typically involves optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the indole or oxadiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex molecular structure characterized by the presence of an indole moiety and a 1,3,4-oxadiazole ring. Its molecular formula is C18H18N4O4C_{18}H_{18}N_{4}O_{4}, indicating a significant degree of complexity that contributes to its biological activity. The chemical structure can be represented as follows:N 2 methoxyphenyl 2 2 5 methyl 1 3 4 oxadiazol 2 yl 1H indol 1 yl acetamide\text{N 2 methoxyphenyl 2 2 5 methyl 1 3 4 oxadiazol 2 yl 1H indol 1 yl acetamide}

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing the 1,3,4-oxadiazole moiety. These derivatives have been shown to exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Mechanism of Action : Compounds similar to N-(2-methoxyphenyl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide have been investigated for their ability to inhibit key enzymes involved in cancer progression, such as thymidine phosphorylase and EGFR (epidermal growth factor receptor) . These inhibitors can lead to reduced tumor growth and enhanced apoptosis in cancer cells.
Compound NameIC50 (µM)Cancer Type
Compound A0.67Prostate
Compound B0.80Colon
Compound C0.87Renal

This table summarizes the potency of various oxadiazole derivatives against different cancer types, demonstrating the potential effectiveness of this compound in similar contexts.

Inhibition of Inflammatory Pathways

Another significant application of this compound is its potential role in modulating inflammatory responses. Research indicates that derivatives of oxadiazoles can inhibit TNFα signaling pathways, which are crucial in various autoimmune diseases and inflammatory conditions . By targeting these pathways, this compound could serve as a therapeutic agent for conditions like rheumatoid arthritis or inflammatory bowel disease.

Case Study 1: Anticancer Efficacy

A study conducted by Arafa et al. evaluated a series of oxadiazole derivatives for their anticancer activity using MTT assays on multiple cancer cell lines. Among these compounds, those structurally related to this compound demonstrated IC50 values significantly lower than established chemotherapeutics like doxorubicin . This suggests a promising avenue for further development.

Case Study 2: Anti-inflammatory Properties

In another investigation focusing on inflammatory markers, compounds similar to this compound were shown to reduce TNFα levels in vitro. The results indicated a decrease in pro-inflammatory cytokine production in response to treatment with these compounds . This positions them as potential candidates for treating chronic inflammatory diseases.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Substituent Effects :
    • Electron-withdrawing groups (e.g., Cl, Br) enhance enzyme inhibition (e.g., LOX, tyrosinase) by increasing electrophilicity .
    • Methoxy groups (as in the target compound) improve metabolic stability compared to unsubstituted phenyl analogs, as seen in COX-2 inhibitors where methoxy groups reduce P450-mediated oxidation .
    • Sulfur-containing linkers (e.g., sulfanyl in compounds) improve binding to enzyme active sites via hydrophobic interactions, whereas direct bonds (as in the target compound) may prioritize steric compatibility .
  • Heterocyclic Core :
    • 1,3,4-Oxadiazole rings (present in all analogs) contribute to rigidity and hydrogen-bonding capacity, critical for target engagement .
    • Benzofuran vs. Indole : Benzofuran-containing analogs () exhibit stronger tyrosinase inhibition, while indole derivatives () favor LOX/COX-2 targets due to indole’s planar aromaticity .
Pharmacokinetic and Metabolic Comparisons
  • Metabolic Stability : The phenethyl amide in ’s COX-2 inhibitor underwent rapid P450-mediated oxidation, whereas fluorinated or methoxy-substituted analogs (e.g., target compound) showed improved stability due to reduced electron density at metabolically labile sites .
  • Lipophilicity : The 2-methoxyphenyl group in the target compound likely confers moderate logP (~2.5–3.5), balancing membrane permeability and aqueous solubility compared to polar derivatives like 8u (), which has a higher ethoxy substituent .

Biological Activity

N-(2-methoxyphenyl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy. This article aims to synthesize current knowledge regarding its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into key components:

  • Indole moiety : Known for its diverse biological activities.
  • Oxadiazole ring : Associated with anticancer and antimicrobial properties.
  • Methoxyphenyl group : Enhances lipophilicity and bioavailability.

Chemical Formula

C19H20N4O3\text{C}_{19}\text{H}_{20}\text{N}_4\text{O}_3

Research indicates that compounds containing the 1,3,4-oxadiazole scaffold possess various mechanisms that contribute to their biological activity:

  • Inhibition of Enzymes :
    • Topoisomerase I : Inhibitors of this enzyme disrupt DNA replication in cancer cells .
    • Histone Deacetylases (HDAC) : Affect gene expression related to cell cycle regulation and apoptosis .
  • Antiproliferative Effects :
    • The compound has shown cytotoxicity against various cancer cell lines, including HCT116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma) through MTT assays .
  • Targeting Signaling Pathways :
    • Compounds like this compound may modulate pathways such as Wnt signaling by interacting with negative regulators like Notum .

Structure-Activity Relationship (SAR)

Recent studies emphasize the importance of structural modifications to enhance the biological activity of oxadiazole derivatives. Key findings include:

  • Substituents on the oxadiazole ring can significantly affect potency and selectivity against cancer cell lines.
  • The presence of electron-donating groups (like methoxy) generally increases activity by stabilizing the molecular structure during interactions with biological targets .

Case Studies

Several studies have explored the biological activity of related compounds:

  • Anticancer Activity :
    • A study demonstrated that 5-methyl-1,3,4-oxadiazole derivatives exhibited significant antiproliferative effects against multiple cancer cell lines, suggesting that modifications to the oxadiazole scaffold can yield potent anticancer agents .
  • Molecular Docking Studies :
    • Molecular docking studies have indicated that certain derivatives bind effectively to topoisomerase I, providing insights into their mechanism as potential chemotherapeutic agents .

Biological Activity Summary Table

Activity TypeTarget/MechanismReference
AnticancerInhibition of Topoisomerase I
AntiproliferativeCytotoxicity in HCT116 and HeLa cells
HDAC InhibitionGene expression modulation
Wnt Pathway ModulationInteraction with Notum

Q & A

Basic: What are the critical steps in synthesizing N-(2-methoxyphenyl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide?

Answer:
The synthesis involves multi-step reactions, typically including:

Coupling Reactions : Formation of the oxadiazole ring via cyclization of hydrazides or thiocarbazides under reflux conditions (e.g., acetic acid or DMF as solvents) .

Indole Functionalization : Alkylation or sulfonylation at the indole nitrogen using chloroacetyl chloride or sulfonyl chlorides, requiring precise pH control (neutral to slightly basic) .

Acetamide Formation : Reaction of intermediates with 2-methoxyaniline derivatives in the presence of coupling agents like EDC/HOBt .
Key Methodological Tips :

  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane mobile phase) .
  • Purify intermediates via column chromatography (gradient elution) and recrystallization (ethanol/water) .

Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?

Answer:
Optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency for oxadiazole formation .
  • Catalyst Use : Sodium hydride or triethylamine accelerates nucleophilic substitutions .
  • Temperature Control : Reflux (80–110°C) for cyclization vs. room temperature for acid-sensitive steps .
    Data-Driven Example :
    In analogous compounds, yields increased from 45% to 72% by switching from THF to DMF for indole sulfonylation .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Answer:
Core techniques include:

  • 1H/13C NMR : Confirm methoxyphenyl (δ 3.8–4.0 ppm for -OCH3) and indole/oxadiazole proton environments .
  • IR Spectroscopy : Identify carbonyl (1660–1700 cm⁻¹) and amide N-H stretches (3300–3500 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]+) and fragmentation patterns .

Advanced: How can researchers resolve discrepancies in spectral data during characterization?

Answer:
Contradictions (e.g., unexpected splitting in NMR) may arise from:

  • Tautomerism : Oxadiazole-thione/oxadiazole-thiol equilibria can shift in different solvents (DMSO vs. CDCl3) .
  • Dynamic Effects : Conformational flexibility in the acetamide linker may cause broadening; use 2D NMR (COSY, HSQC) .
    Case Study : A 2023 study resolved ambiguous indole proton signals via NOESY correlations in DMSO-d6 .

Basic: What biological activities are associated with this compound’s structural analogs?

Answer:
Analogous compounds exhibit:

  • Antimicrobial Activity : Oxadiazole derivatives inhibit bacterial DNA gyrase (MIC: 2–16 µg/mL) .
  • Anticancer Potential : Indole-acetamide hybrids target tubulin polymerization (IC50: 0.8–5 µM in MCF-7 cells) .
    Mechanistic Note : The 5-methyl-oxadiazole moiety enhances lipophilicity, improving membrane permeability .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

Answer:
Effective SAR strategies include:

Substituent Variation : Modify the methoxyphenyl group (e.g., halogenation) or oxadiazole methyl group (e.g., ethyl/fluoro substitution) .

Bioisosteric Replacement : Replace indole with benzimidazole to assess π-π stacking effects .

Assay Selection : Use enzyme inhibition (e.g., COX-2) and cell viability assays (MTT) to quantify activity .
Example : Fluorinated analogs showed 3x higher cytotoxicity in A549 cells compared to methyl derivatives .

Advanced: How should researchers address contradictory bioactivity data across different studies?

Answer:
Contradictions (e.g., varying IC50 values) may stem from:

  • Assay Conditions : Differences in serum concentration (e.g., 5% vs. 10% FBS) or incubation time .
  • Structural Analog Misinterpretation : Ensure purity (>95% by HPLC) and confirm stereochemistry (if applicable) .
    Resolution Workflow :

Replicate assays under standardized conditions.

Cross-validate with orthogonal methods (e.g., SPR for binding affinity vs. cell-based assays) .

Basic: What stability considerations are critical for this compound in experimental settings?

Answer:
Key stability factors:

  • pH Sensitivity : Degrades rapidly under acidic conditions (pH < 4); store in neutral buffers .
  • Light Sensitivity : Indole moieties may photodegrade; use amber vials .
  • Thermal Stability : Stable at −20°C for >6 months; avoid freeze-thaw cycles .

Advanced: What computational methods are suitable for predicting target interactions?

Answer:
Use:

  • Molecular Docking (AutoDock Vina) : Model binding to kinase domains (e.g., EGFR) with oxadiazole as a hinge-binder .
  • MD Simulations (GROMACS) : Simulate solvation effects on the acetamide linker’s flexibility .
    Validation : Compare computational ΔG values with SPR-measured KD (e.g., r² > 0.7 indicates reliability) .

Advanced: How can metabolic pathways and degradation products be studied?

Answer:
Methodology includes:

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS .
  • Forced Degradation Studies : Expose to oxidative (H2O2), hydrolytic (NaOH/HCl), and thermal stress .
    Key Finding : A 2024 study identified a primary metabolite (demethylated oxadiazole) with retained bioactivity .

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